N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-14-20-15(13-24-14)11-12-19-25(21,22)18-9-7-17(8-10-18)23-16-5-3-2-4-6-16/h2-10,13,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSINOBLYALSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Sulfonamide Formation via N-Sulfonylation
The synthesis begins with the preparation of the sulfonamide backbone. 4-Phenoxybenzenesulfonyl chloride is reacted with 2-(2-methylthiazol-4-yl)ethylamine under alkaline conditions. Following the methodology outlined in, sodium acetate (2 equivalents) in aqueous solution facilitates the nucleophilic attack of the amine on the sulfonyl chloride. The reaction proceeds at 80–85°C for 4–8 hours, yielding the intermediate sulfonamide as a crystalline solid.
Key reaction parameters :
Alternative Alkylation Strategies
For substrates requiring steric protection, alkylation precedes sulfonylation. A patent-published method employs sodium hydride (3 equivalents) in dimethylformamide (DMF) at 50–55°C to deprotonate the amine, followed by treatment with 4-phenoxybenzenesulfonyl chloride . This method avoids aqueous conditions, which may benefit moisture-sensitive intermediates.
Comparative analysis :
Optimization of Reaction Conditions
Temperature and Time Dependence
Prolonged heating (>8 hours) at 85°C in aqueous media risks hydrolytic degradation of the thiazole ring, as observed in related compounds. Optimal results are achieved with a 6-hour reaction window. In contrast, the anhydrous method requires only 30 minutes for alkylation, minimizing side reactions.
Solvent Effects
Ethanol recrystallization produces high-purity sulfonamides (≥95% by HPLC). However, DMF in the patent method necessitates post-reaction dilution with cold water to precipitate the product, followed by chromatography.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
The sulfonamide group exhibits distinct stretches:
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CDCl₃) :
- δ 7.82–7.75 (m, 2H, aromatic ortho to sulfonyl)
- δ 7.45–7.38 (m, 2H, aromatic meta to sulfonyl)
- δ 6.98 (s, 1H, thiazole C5–H)
- δ 3.65 (t, J = 6.8 Hz, 2H, –CH₂–NH–)
- δ 2.51 (s, 3H, thiazole C2–CH₃)
¹³C NMR (75 MHz, CDCl₃) :
- 167.2 ppm (sulfonyl C)
- 152.1 ppm (thiazole C2)
- 129.3–121.8 ppm (aromatic carbons)
- 44.7 ppm (–CH₂–NH–)
- 17.3 ppm (thiazole C2–CH₃)
Purity and Stability Considerations
Chromatographic Validation
Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (8:2) confirms reaction completion (Rf = 0.54–0.60). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 265 nm ensures >98% purity for pharmacological studies.
Industrial-Scale Production Insights
Cost-Effective Modifications
Bulk synthesis replaces distilled water with recycled deionized water , reducing production costs by 23% without compromising yield. Patent methods suggest continuous flow reactors for alkylation steps, achieving 85% conversion in 15 minutes.
Waste Management
Aqueous methods generate 8 L of brine per kilogram of product, requiring neutralization with acetic acid before disposal. DMF-based processes necessitate fractional distillation for solvent recovery.
Pharmacological Relevance and Applications
While beyond synthetic scope, the compound’s Nav1.7 selectivity (IC50 = 12 nM, Nav1.5 IC50 = 1.2 μM) justifies optimized synthesis. Its 100-fold selectivity ratio minimizes cardiovascular side effects, making it a candidate for neuropathic pain clinical trials.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxybenzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pain Management
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide has been identified as a selective modulator of the Nav1.7 sodium channel, which plays a crucial role in pain signaling pathways. The compound exhibits a higher affinity for the Nav1.7 channel compared to Nav1.5, making it a promising candidate for the treatment of different types of pain, including:
- Acute Pain
- Chronic Pain
- Neuropathic Pain
- Inflammatory Pain
Research indicates that compounds targeting the Nav1.7 channel can effectively alleviate pain without the side effects commonly associated with traditional analgesics, such as opioids .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain sulfonamide derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the ability of the compound to inhibit bacterial dihydrofolate reductase, an essential enzyme in folate synthesis .
In Vitro Studies
In vitro studies have demonstrated that this compound possesses noteworthy biological activity. For instance:
- Antimicrobial Testing : The compound was subjected to antimicrobial assays against multiple bacterial and fungal strains, showcasing potent inhibitory concentrations (MIC values) in the low micromolar range .
- Anticancer Potential : Preliminary evaluations have indicated potential anticancer properties, with specific derivatives showing cytotoxic effects on human cancer cell lines, suggesting further investigation into their mechanism of action and efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that allow for the incorporation of various substituents that can enhance its pharmacological profile. Understanding the structure-activity relationship is critical in optimizing its therapeutic potential.
The following table summarizes key aspects of the synthesis and evaluation of this compound:
| Aspect | Details |
|---|---|
| Chemical Structure | This compound |
| Target | Nav1.7 Sodium Channel |
| Therapeutic Areas | Pain management, antimicrobial applications |
| Biological Activity | Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria; potential anticancer properties |
| Synthesis Methodology | Multi-step organic synthesis involving thiazole and phenoxy groups |
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Case Study 1: Pain Management
A study published in a peer-reviewed journal highlighted the effectiveness of this compound in preclinical models of neuropathic pain, demonstrating significant reductions in pain response compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another research article focused on evaluating various sulfonamide derivatives, including this compound, against resistant bacterial strains. The results indicated that modifications in the chemical structure could enhance antimicrobial potency, paving the way for new antibiotic development .
Mechanism of Action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the suppression of inflammatory pathways .
Comparison with Similar Compounds
4-(2-Methylthiazol-4-yl)-N-(3,3,3-Trifluoropropyl) Benzamide (Compound 4 in )
- Structure : Shares the 2-methylthiazol-4-yl group but replaces the benzenesulfonamide with a benzamide and incorporates a 3,3,3-trifluoropropyl chain.
- Biological Activity : Identified as an inhibitor of Mycobacterium tuberculosis EthR, a transcriptional repressor involved in ethionamide resistance .
- Key Difference: The carboxamide group (vs.
Isoquinoline Derivatives with 2-Methylthiazol-4-yl Substituents ()
- Structure: 1-(4-Methylpiperazin-1-yl)isoquinolines with 2-methylthiazol-4-yl groups at the C-3 position.
- Biological Activity : Demonstrated anti-cancer activity, likely due to the thiazole’s role in intercalation or kinase inhibition .
- Key Difference: The isoquinoline core (vs. benzenesulfonamide) suggests divergent mechanisms of action, though the shared thiazole moiety highlights its versatility as a pharmacophore.
Sulfonamide-Based Analogues
N-(3-(((2H-Tetrazol-5-yl)methyl)thio)-4-hydroxynaphthalen-1-yl)-4-phenoxybenzenesulfonamide ()
- Structure: Retains the 4-phenoxybenzenesulfonamide group but incorporates a tetrazole-thioether-naphthalene substituent.
- Biological Activity : Acts as a selective Mcl-1 inhibitor, a pro-survival Bcl-2 family protein target in cancer therapy .
- Key Difference : The tetrazole-thioether-naphthalene extension may enhance hydrophobic binding to Mcl-1, whereas the target compound’s ethyl-thiazole chain could favor different target interfaces.
4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Structure : Features an oxazole ring instead of thiazole, linked via a sulfamoyl group.
- Biological Activity : Structural characterization via X-ray crystallography confirms planar geometry, which may influence stacking interactions in enzymatic pockets .
- Key Difference: The oxazole’s oxygen atom (vs.
Implications for Drug Design
- Thiazole vs. Oxazole : Thiazole’s sulfur atom may improve binding to metal-containing enzymes (e.g., kinases) compared to oxazole .
- Sulfonamide Linkers: The 4-phenoxybenzenesulfonamide group enhances solubility and target engagement via hydrogen bonding, as seen in Mcl-1 inhibitors .
- Substituent Effects : Fluorinated chains (e.g., in Compound 4) or tetrazole groups () can modulate lipophilicity and metabolic stability .
Biological Activity
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and pain management. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H16N2O3S
- IUPAC Name : this compound
The presence of the thiazole ring and the phenoxy group suggests potential interactions with various biological targets, making it an interesting candidate for further study.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Tubulin Polymerization : Preliminary studies have shown that related thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests potential anticancer activity by disrupting microtubule dynamics in cancer cells .
- Sodium Channel Modulation : The compound has been identified as a selective modulator of sodium channels, particularly Nav1.7, which is implicated in pain pathways. This selectivity may provide therapeutic benefits in treating pain without affecting other sodium channel subtypes like Nav1.5 .
Anticancer Activity
A series of studies have explored the anticancer potential of thiazole derivatives. For instance, modifications to the structure of related compounds have resulted in enhanced antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges . The structure-activity relationship (SAR) analysis highlights how specific modifications can lead to significant increases in biological potency.
Pain Management
The modulation of Nav1.7 channels by sulfonamide derivatives has been linked to their analgesic properties. By selectively inhibiting this channel, the compounds could potentially alleviate neuropathic pain without significant side effects associated with broader sodium channel blockers . This selectivity is particularly advantageous in developing new analgesics with fewer adverse effects.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Melanoma Treatment : A clinical trial involving a thiazole derivative demonstrated a marked reduction in tumor size among participants with advanced melanoma, suggesting that targeting tubulin polymerization can effectively inhibit tumor growth .
- Neuropathic Pain Management : In a preclinical model of neuropathic pain, administration of a sodium channel modulator showed significant reductions in pain scores compared to controls, indicating its potential as a novel analgesic agent .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What are the key structural features of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide that influence its biological activity?
Answer:
The compound’s bioactivity arises from two critical motifs:
- Sulfonamide group : Known to inhibit enzymes (e.g., carbonic anhydrase) via binding to zinc ions or active-site residues. This moiety is prevalent in antibacterial and antitumor agents .
- Thiazole ring : Enhances metabolic stability and facilitates π-π stacking interactions with biological targets. The 2-methyl substitution on the thiazole may reduce steric hindrance, improving binding affinity .
Methodological Insight : Use X-ray crystallography (as in ) to resolve the 3D structure and validate interactions. Pair with molecular docking to map binding sites.
Basic: What synthetic routes are commonly employed for sulfonamide-thiazole hybrids?
Answer:
A two-step approach is typical:
Sulfonylation : React 4-phenoxybenzenesulfonyl chloride with a thiazole-containing amine (e.g., 2-(2-methylthiazol-4-yl)ethylamine) in anhydrous dichloromethane, using triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Methodological Insight : Monitor reaction progress via TLC and confirm purity using HPLC-MS. Optimize solvent polarity to avoid byproducts (e.g., N-alkylation side reactions).
Advanced: How can computational methods address contradictory data in structure-activity relationship (SAR) studies?
Answer:
Contradictions in SAR often stem from off-target effects or conformational flexibility. To resolve this:
- Quantum Mechanical (QM) Calculations : Use density functional theory (DFT) to model electron distribution and identify reactive hotspots (e.g., sulfonamide’s sulfonyl group) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses under physiological conditions .
Case Study : If one study reports antitumor activity while another shows inactivity, MD can reveal whether solvent accessibility of the thiazole ring differs between assay conditions .
Advanced: What experimental strategies optimize the compound’s metabolic stability without compromising potency?
Answer:
- Isotopic Labeling : Introduce deuterium at the thiazole’s methyl group to slow CYP450-mediated oxidation. Validate via LC-MS/MS pharmacokinetic studies in rodent models.
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved in vivo by esterases. Assess hydrolysis rates using simulated gastric fluid assays .
Methodological Insight : Use tandem mass spectrometry (MS/MS) to track metabolic pathways and identify vulnerable sites for modification .
Basic: How is the compound characterized spectroscopically?
Answer:
- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and thiazole protons (δ 6.8–7.0 ppm). ¹³C NMR confirms sulfonamide’s sulfur environment (δ 165–170 ppm) .
- FT-IR : Peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S-N stretch) confirm sulfonamide formation .
Methodological Insight : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
Advanced: How can AI-driven platforms enhance reaction yield for large-scale synthesis?
Answer:
- Reaction Optimization : Deploy AI tools (e.g., COMSOL Multiphysics) to model heat transfer and mixing efficiency in batch reactors. Adjust parameters like stirring rate and temperature gradients in silico before lab testing .
- Condition Screening : Use machine learning (ML) to predict optimal solvents and catalysts. For example, random forest algorithms can prioritize DMF over DMSO for sulfonylation based on historical yield data .
Methodological Insight : Implement feedback loops where experimental data refine AI models iteratively .
Advanced: What strategies resolve discrepancies in biological assay results across cell lines?
Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell line-specific expression of target proteins (e.g., carbonic anhydrase IX).
- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values. A steep slope in one cell line may indicate cooperative binding, explaining potency variations .
Methodological Insight : Validate target engagement using cellular thermal shift assays (CETSA) to confirm direct binding .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5) due to the phenoxy group. Use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays.
- Stability : Stable at pH 5–7 (t₁/₂ >24 hrs) but degrades in acidic/alkaline conditions. Monitor via UV-Vis spectroscopy at λ=254 nm .
Methodological Insight : Perform accelerated stability studies (40°C/75% RH) to predict shelf life and storage conditions .
Advanced: How can the compound’s selectivity for cancer vs. normal cells be improved?
Answer:
- Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression in cancer cells. Assess uptake via fluorescence microscopy (e.g., FITC labeling).
- Structure Modifications : Introduce a trifluoromethyl group at the phenoxy ring’s para position to enhance lipophilicity and tumor penetration .
Methodological Insight : Use 3D tumor spheroid models to evaluate penetration depth and cytotoxicity gradients .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal : Neutralize with 1M NaOH before incineration to avoid sulfonic acid residues.
Methodological Insight : Refer to NIST guidelines ( ) for handling sulfonamides and validate disposal methods via GC-MS to detect residual toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
